molecular formula C8H8BFO3 B1524842 (3-Acetyl-4-fluorophenyl)boronic acid CAS No. 850198-68-4

(3-Acetyl-4-fluorophenyl)boronic acid

Cat. No. B1524842
M. Wt: 181.96 g/mol
InChI Key: SLTQXKDHZMXMNR-UHFFFAOYSA-N
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Description

“(3-Acetyl-4-fluorophenyl)boronic acid” is a chemical compound with the empirical formula C8H8BFO3 and a molecular weight of 181.96 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(3-Acetyl-4-fluorophenyl)boronic acid” can be represented by the SMILES string CC(C1=CC(B(O)O)=CC=C1F)=O . This indicates that the molecule consists of a phenyl ring with a boronic acid group, a fluorine atom, and an acetyl group attached to it .


Chemical Reactions Analysis

Boronic acids, including “(3-Acetyl-4-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. They can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in the synthesis of novel biologically active terphenyls .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: The compound has been synthesized through methods involving lithium-bromine exchange and subsequent addition of trimethyl borate, followed by acidic hydrolysis, offering a pathway for the construction of glucose sensing materials that operate at physiological pH levels (Das et al., 2003).

Reactivity and Binding Affinity

  • Boronic Acid–Diol Complexation: It plays a crucial role in biomaterials through its ability to bind with biologically relevant diols, including saccharides and peptidoglycans, with applications in sensing, delivery, and materials chemistry, underscoring the need to understand the structure–reactivity relationships that govern binding affinity to diols (Brooks et al., 2018).
  • Anomalous Binding Profile with N-acetylneuraminic Acid: A study highlighted the unique binding capabilities of boronic acids with N-acetylneuraminic acid, indicating a selective recognition mechanism at physiological pH, which could be relevant for targeting specific residues on biological membranes (Otsuka et al., 2003).

Sensing Applications

  • Fluorescent Chemosensors for Carbohydrates: Boronic acid derivatives have been utilized in the development of fluorescent chemosensors for carbohydrate triols, offering a method for distinguishing between diols and triols based on photon-induced electron transfer and resulting in twisted intramolecular charge transfer (TICT) emissions, useful for revealing stereochemical information about carbohydrates (Oesch & Luedtke, 2015).

Therapeutic and Material Applications

  • Direct Mannich Reactions: The compound's derivatives have been found to serve as effective catalysts in the Brønsted acid-catalyzed direct Mannich reactions, providing an attractive method for constructing beta-aminoketones under mild conditions, indicating its potential in synthetic organic chemistry (Uraguchi & Terada, 2004).

Sensing and Detection Technologies

  • Potentiometric Saccharide Detection: The development of potentiometric sensors using poly(aniline boronic acid) for the detection of saccharides demonstrates the capacity of boronic acid derivatives to undergo significant changes in electrochemical potential upon diol complexation, highlighting their utility in selective and sensitive biochemical detection applications (Shoji & Freund, 2002).

Safety And Hazards

“(3-Acetyl-4-fluorophenyl)boronic acid” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

As a unique chemical provided by Sigma-Aldrich, “(3-Acetyl-4-fluorophenyl)boronic acid” is intended for use by early discovery researchers . Its future directions are likely to be determined by the results of ongoing research in the field of organic chemistry.

properties

IUPAC Name

(3-acetyl-4-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTQXKDHZMXMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716582
Record name (3-Acetyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-4-fluorophenyl)boronic acid

CAS RN

850198-68-4
Record name (3-Acetyl-4-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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